

Analytical methods for Cyclohexyl phenylcarbamate quantification in samples

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Compound of Interest

Compound Name: Cyclohexyl phenylcarbamate

Cat. No.: B1582200

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An In-Depth Guide to the Quantitative Analysis of **Cyclohexyl Phenylcarbamate**

Abstract

This application note provides a comprehensive technical guide for the quantitative analysis of **Cyclohexyl Phenylcarbamate** (CPC) in various sample matrices. **Cyclohexyl Phenylcarbamate**, a member of the carbamate class of compounds, requires precise and reliable quantification for applications ranging from pharmaceutical impurity testing to environmental monitoring. This document details robust methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into method development, sample preparation, and validation in accordance with international regulatory standards. Protocols are designed for researchers, quality control analysts, and drug development professionals seeking to establish validated, high-fidelity analytical systems for CPC.

Introduction and Analytical Rationale

Cyclohexyl Phenylcarbamate (CAS No: 3770-95-4) is an organic compound with the molecular formula $C_{13}H_{17}NO_2$.^{[1][2]} As a carbamate ester, its accurate quantification is critical. In the pharmaceutical industry, compounds of this class may arise as process-related impurities, degradants, or metabolites, necessitating their control to ensure product safety and efficacy.^{[3][4]} In environmental and food safety contexts, carbamates are a class of pesticides that require sensitive monitoring due to potential health effects.^{[5][6]}

The selection of an analytical method is contingent upon the analyte's physicochemical properties. CPC's structure, featuring both a phenyl ring and a cyclohexyl group, lends it to analysis by chromatographic techniques. Its moderate polarity and UV-absorbing properties make it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection. For trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable, high-sensitivity option, provided thermal stability is considered.^{[1][7]}

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering the user to adapt and troubleshoot these methods effectively.

Physicochemical Properties of Cyclohexyl Phenylcarbamate

Understanding the fundamental properties of CPC is the cornerstone of developing a robust analytical method. These characteristics dictate choices in solvents, chromatographic columns, and detection techniques.

Property	Value	Source	Significance for Analysis
Molecular Formula	C ₁₃ H ₁₇ NO ₂	[1]	Defines the exact mass for mass spectrometry detection.
Molecular Weight	219.28 g/mol	[1][2]	Used for preparing standard solutions and calculations.
XLogP3	3.3	[2]	Indicates good retention on reverse-phase (e.g., C18) columns.
Topological Polar Surface Area	38.3 Å ²	[2]	Suggests moderate polarity, influencing solubility and chromatographic behavior.
Water Solubility (Est.)	12.78 mg/L @ 25 °C	[8]	Low aqueous solubility necessitates the use of organic solvents for extraction and standards.
Spectral Features	UV, IR, NMR, GC-MS data available	[1]	Confirms suitability for UV and MS detection methods.

Recommended Analytical Methodology: HPLC-UV/MS

For its robustness, versatility, and wide applicability, RP-HPLC is the primary recommended technique for CPC quantification. Coupling with either a Diode Array Detector (DAD/UV) or a Mass Spectrometer (MS) provides flexibility in terms of sensitivity and specificity.

Principle of Separation

The method utilizes reverse-phase chromatography, where CPC, a moderately non-polar analyte, is partitioned between a polar mobile phase and a non-polar stationary phase (typically octadecyl-silica, C18). Elution is achieved by gradually increasing the proportion of organic solvent in the mobile phase (gradient elution), which decreases the mobile phase polarity and causes CPC to elute from the column. This separation is highly efficient and reproducible.^[9]
^[10]

Detailed Protocol: HPLC-UV/MS

This protocol is a validated starting point and should be optimized for specific instrumentation and sample matrices.

Parameter	Recommended Condition	Rationale & Causality
Instrumentation	HPLC or UPLC system with UV/DAD or MS detector	Standard instrumentation for modern analytical labs.[10]
Column	Reverse-Phase C18, 250 mm x 4.6 mm, 5 μ m	The C18 stationary phase provides excellent retention for CPC based on its hydrophobicity (XLogP3 of 3.3).[9]
Mobile Phase A	0.1% Formic Acid in Water	Formic acid provides protons for efficient positive-mode ionization in MS and helps create sharp peak shapes.[9]
Mobile Phase B	Acetonitrile	A common organic modifier with good UV transparency and elution strength for this class of compound.[11]
Gradient Program	0-20 min: 40% to 90% B; 20-25 min: Hold at 90% B; 25.1-30 min: Return to 40% B	A gradient ensures efficient elution of CPC while separating it from more polar or non-polar matrix components.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature	35 °C	Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.[5]
Injection Volume	10 μ L	A typical volume; can be adjusted based on sample concentration and sensitivity requirements.

UV Detection	220 nm	The phenyl group in CPC exhibits strong absorbance at lower UV wavelengths.[7]
MS Detection (Optional)	Electrospray Ionization (ESI), Positive Mode	ESI is a soft ionization technique suitable for moderately polar molecules.
MS Parameters	Scan Mode: Full Scan (m/z 100-300) or SIM/MRM: Monitor [M+H] ⁺ at m/z 220.3	Full scan is used for method development. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provides superior sensitivity and specificity for quantification.[5]

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds, offering exceptional sensitivity and structural confirmation through characteristic fragmentation patterns. [12] While many carbamates are known to be thermally labile, GC-MS is documented as a viable technique for CPC itself, suggesting it is stable enough under typical GC conditions.[1][7]

Principle of Separation

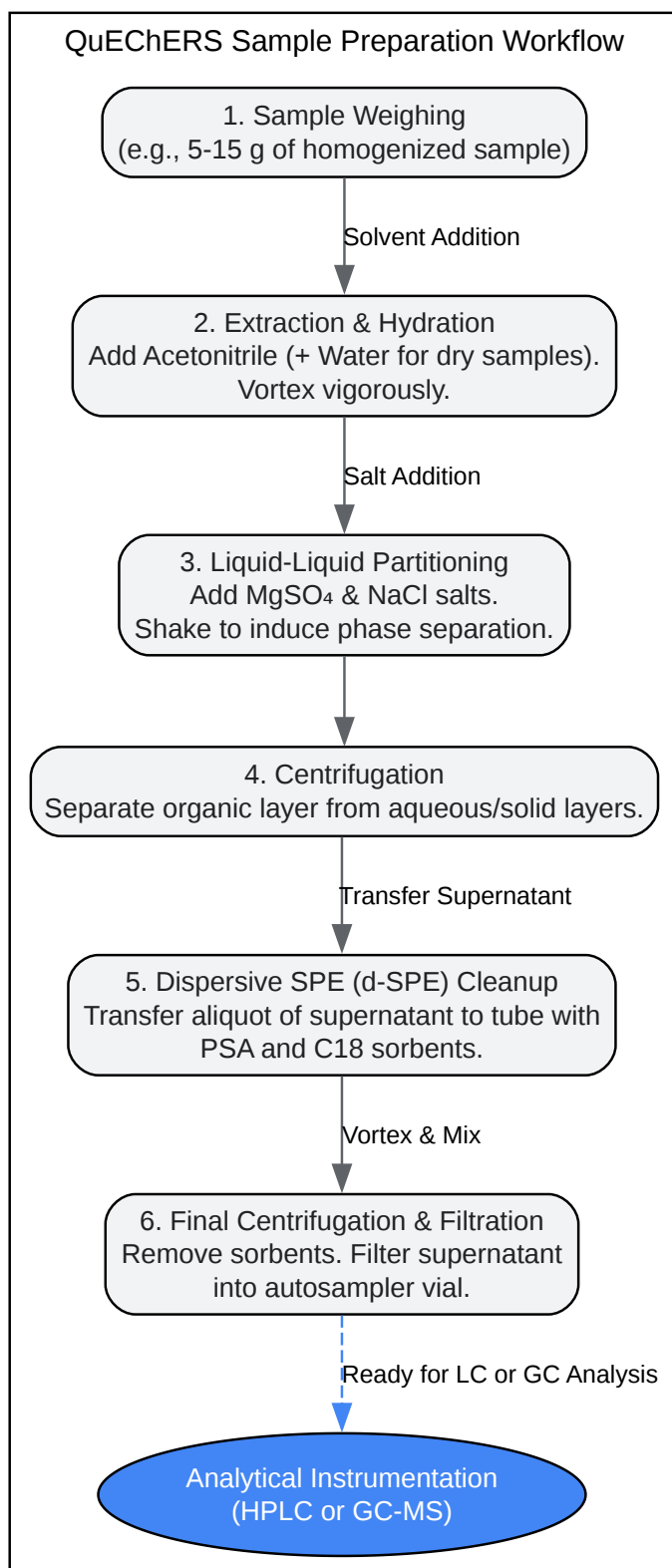
In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas and partitions between the gas phase and a liquid stationary phase coated on the column wall. Elution order is primarily based on boiling point and polarity. The separated components are then detected by a mass spectrometer.[13]

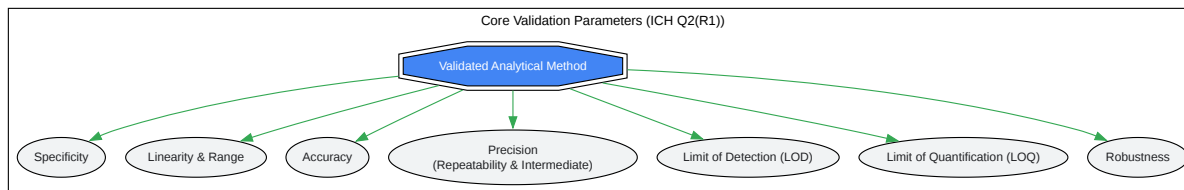
Detailed Protocol: GC-MS

Parameter	Recommended Condition	Rationale & Causality
Instrumentation	Gas Chromatograph with Mass Spectrometer	The gold standard for definitive identification and quantification of volatile organic compounds. [12]
Column	Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 μ m	A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of analytes. [13] [14]
Carrier Gas	Helium at 1.0 mL/min (constant flow)	An inert gas that provides good chromatographic efficiency. [13]
Injector Temperature	250 °C	Must be hot enough to ensure complete vaporization without causing thermal degradation of the analyte.
Oven Program	Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)	A temperature program is necessary to elute CPC in a reasonable time with good peak shape.
Ionization Mode	Electron Ionization (EI) at 70 eV	EI is a hard ionization technique that produces reproducible, information-rich fragmentation patterns for library matching. [13]
MS Source Temp.	230 °C	Standard source temperature to maintain analyte in the gas phase.
Mass Range	Scan m/z 40-400	A wide scan range to capture the molecular ion and key fragment ions for identification.

Sample Preparation: A Critical Prerequisite

The goal of sample preparation is to extract CPC from the sample matrix and remove interferences that could compromise the analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted approach for carbamates in complex matrices like food and environmental samples.[5][15]





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